

4-Bromostilbene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromostilbene

Cat. No.: B3021666

[Get Quote](#)

Introduction: **4-Bromostilbene** is an organic compound belonging to the stilbenoid family, a class of molecules characterized by a C6-C2-C6 carbon skeleton. This guide provides an in-depth overview of its chemical and physical properties, synthesis protocols, and applications, with a particular focus on its relevance to researchers in chemistry and drug development. The stilbene core is a privileged scaffold in medicinal chemistry, found in naturally occurring bioactive compounds like resveratrol and the potent anti-cancer agent combretastatin A-4.[1][2] As a halogenated derivative, **4-Bromostilbene** serves as a versatile synthetic intermediate for creating novel molecules with potential therapeutic applications.[3]

Compound Identification and Chemical Properties

4-Bromostilbene is most commonly available as the trans-(E)-isomer, which is the more thermodynamically stable configuration. It appears as a white to off-white crystalline solid.[3][4]

Table 1: Chemical Identifiers for **4-Bromostilbene**

Identifier	Value
CAS Number	4714-24-3 [5] [6] [7] [8] [9]
Molecular Formula	C ₁₄ H ₁₁ Br [3] [5] [6]
IUPAC Name	1-bromo-4-[(E)-2-phenylethenyl]benzene [10] [11]
Synonyms	(E)-4-Bromostilbene, trans-4-Bromostilbene, 1-Bromo-4-styrylbenzene [5] [9]
MDL Number	MFCD00155020 [6] [7]

| PubChem CID | 5374623[\[10\]](#) |

Table 2: Physicochemical Properties of **4-Bromostilbene**

Property	Value	Source(s)
Molecular Weight	259.14 g/mol	[6] [10]
Melting Point	138-141 °C	[6] [7]
Boiling Point	342.0 °C at 760 mmHg	[5] [8]
Density	~1.4 g/cm ³	[3] [8]
Appearance	White to off-white solid/crystalline powder	[3] [4]

| Solubility | Soluble in organic solvents like ethanol and dimethylformamide; insoluble in water. [\[3\]](#)[\[12\]](#) |

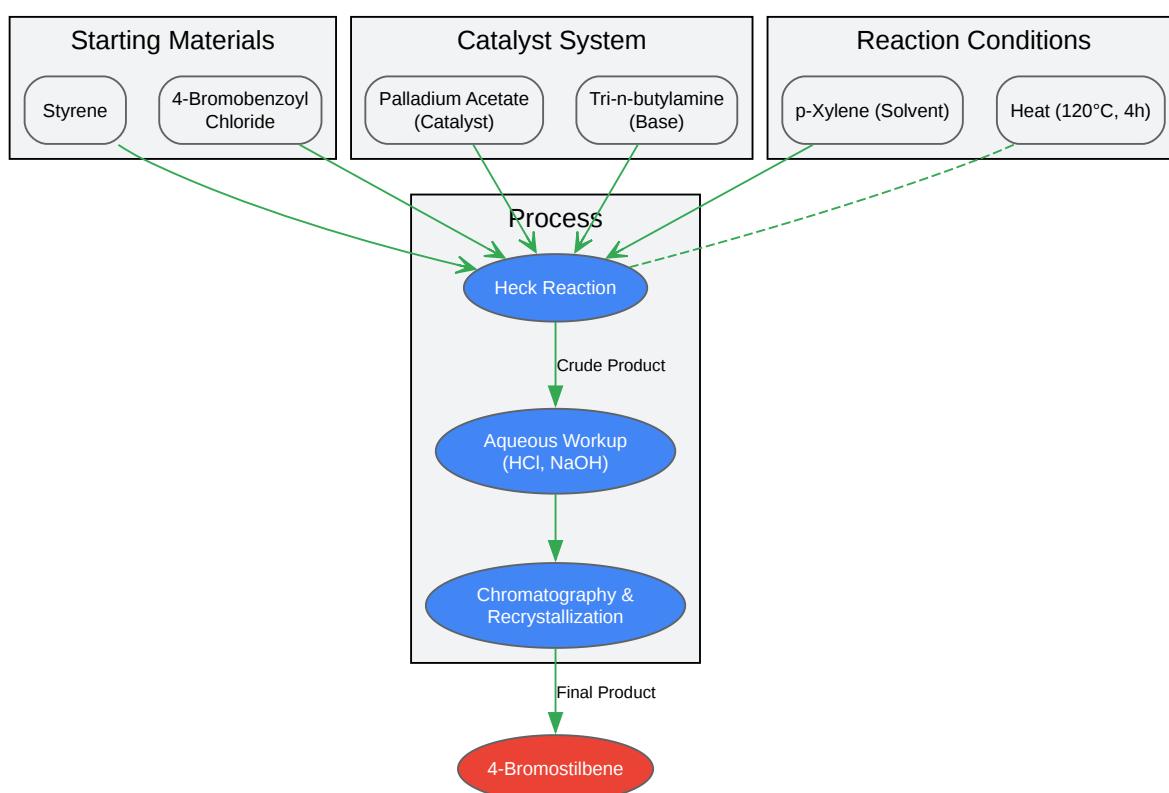
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-Bromostilbene**. Data for ¹H NMR, ¹³C NMR, and Mass Spectrometry are available through various chemical databases. [\[10\]](#)[\[13\]](#)[\[14\]](#)

- ^1H NMR: The proton NMR spectrum is characteristic of the stilbene structure, showing signals in the aromatic region and for the vinylic protons.[13]
- ^{13}C NMR: The carbon NMR provides information on the number and chemical environment of the carbon atoms in the molecule.[10]
- Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.[10][14]

Synthesis and Experimental Protocols

4-Bromostilbene can be synthesized through various olefination reactions. A common laboratory method is a palladium-catalyzed Heck-type reaction.

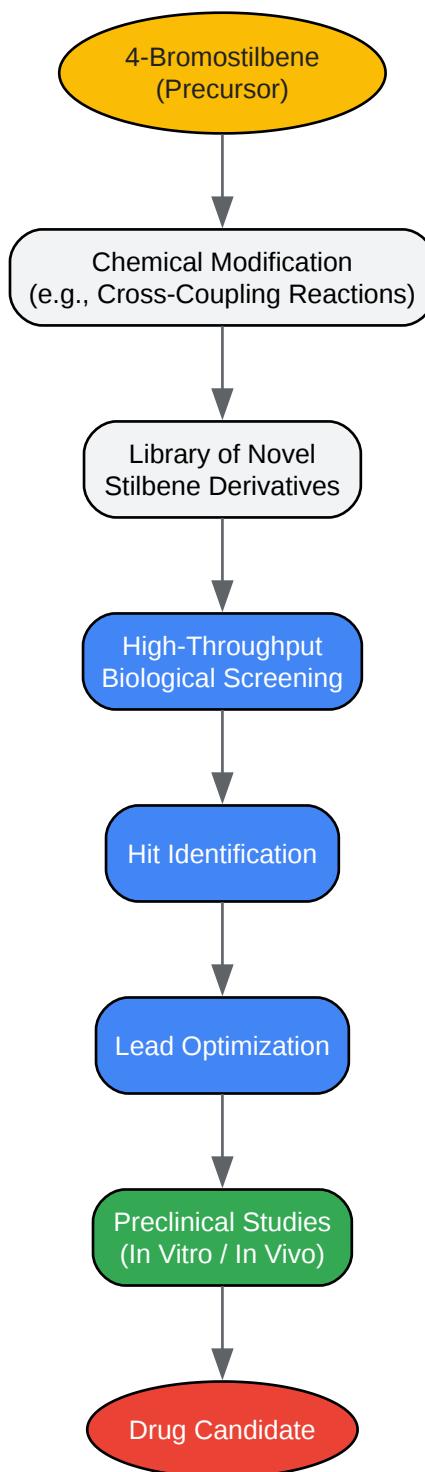

Experimental Protocol: Synthesis via Heck-Type Reaction[15]

This protocol describes the synthesis of **4-bromostilbene** from 4-bromobenzoyl chloride and styrene.

- Reagents:
 - Palladium acetate ($\text{Pd}(\text{OAc})_2$): 0.448 g (2.0 mmol)
 - 4-Bromobenzoyl chloride: 43.88 g (0.2 mol)
 - Styrene: 26 g (0.25 mol)
 - Tri-n-butylamine: 37.06 g (0.2 mol)
 - p-Xylene: 200 mL
- Procedure:
 - Combine palladium acetate, 4-bromobenzoyl chloride, styrene, and tri-n-butylamine in 200 mL of p-xylene in a suitable reaction vessel.
 - Stir the mixture at 120 °C for 4 hours.

- After cooling, extract the reaction mixture with 2 N HCl and subsequently with 2 N NaOH.
- Dry the organic layer over magnesium sulfate (MgSO_4).
- Purify the crude product using column chromatography on silica gel with toluene as the eluent.
- Recrystallize the purified product from n-hexane to yield **4-bromostilbene** as pale yellow crystals.[15]
- Expected Yield: Approximately 51%[15]

Synthesis of 4-Bromostilbene via Heck-Type Reaction


[Click to download full resolution via product page](#)

A flowchart for the synthesis of **4-Bromostilbene**.

Applications in Research and Drug Development

The stilbene scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, and anticancer effects.[16][17]

- **Synthetic Intermediate:** **4-Bromostilbene** is primarily used as a building block in organic synthesis.[3] The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex, poly-functionalized stilbenoids.
- **Drug Discovery:** As a stilbene derivative, it serves as a precursor for synthesizing novel compounds for biological screening. By modifying the stilbene core, researchers aim to develop analogs with improved pharmacokinetic properties or enhanced activity against specific biological targets, such as enzymes or receptors involved in disease pathways.[1] The development of stilbene-based hybrids is an active area of research for diseases like cancer and Alzheimer's.[2]
- **Materials Science:** It can be used in the synthesis of dyes and fluorescent agents, leveraging the conjugated pi-system of the stilbene backbone.[3][12]

[Click to download full resolution via product page](#)

Workflow for utilizing **4-Bromostilbene** in drug discovery.

Safety and Handling

4-Bromostilbene should be handled in accordance with standard laboratory safety procedures.

- Hazards: It is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[10] It may cause skin, eye, and respiratory irritation.[7]
- Precautions: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin or eyes.[18]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[18][19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 4-Bromostilbene | 4714-24-3 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. 4-Bromostilbene 95 4714-24-3 [sigmaaldrich.com]
- 7. 4714-24-3 Cas No. | 4-Bromostilbene | Apollo [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. 4-Bromostilbene | CymitQuimica [cymitquimica.com]
- 10. 4-Bromostilbene | C14H11Br | CID 5374623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. trans-4-Bromostilbene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. chembk.com [chembk.com]
- 13. 4-Bromostilbene(4714-24-3) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. prepchem.com [prepchem.com]
- 16. benthamscience.com [benthamscience.com]
- 17. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fishersci.com [fishersci.com]
- 19. 4-Bromostilbene - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [4-Bromostilbene: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021666#4-bromostilbene-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com